

# Protocol for Searching UniCarb-DB by Glycan Composition

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## Compound of Interest

Compound Name:	Unicarb
CAS No.:	75096-86-5
Cat. No.:	B13778978

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**UniCarb-DB** is a comprehensive database of glycan structures and their associated tandem mass spectrometry (MS/MS) fragmentation data.[1][2] It serves as a vital resource for the glycomics and glycobiology research communities, providing high-quality, curated data to aid in the structural elucidation of glycans.[3] This protocol provides a detailed guide on how to effectively search the **UniCarb-DB** database by glycan composition, a crucial step in identifying potential glycan structures from experimental mass spectrometry data.

## Data Presentation

When analyzing experimental data, researchers often first determine the monosaccharide composition of a glycan before attempting to elucidate its full structure. Searching **UniCarb-DB** by composition allows for the retrieval of all known glycan structures in the database that match

the experimentally determined composition. This can significantly narrow down the list of potential candidate structures.

Table 1: Example of Quantitative Glycan Composition Data from a Fictional Experimental Sample

Glycan Composition ID	Hexose (Hex)	N-Acetylhexosamine (HexNAc)	Deoxyhexose (dHex)	N-Acetylneuraminic acid (NeuAc)	Putative Structures in UniCarb-DB (Count)
Sample_01-Peak_A	5	4	1	0	12
Sample_01-Peak_B	5	4	1	1	8
Sample_01-Peak_C	6	5	1	2	5
Sample_02-Peak_D	3	2	0	0	25
Sample_02-Peak_E	4	3	0	1	15

Note: The data in this table is for illustrative purposes only and does not represent actual search results from **UniCarb-DB**.

## Experimental Protocols

A typical experimental workflow for glycan analysis that precedes a database search by composition involves the release of glycans from the glycoprotein, purification, and analysis by mass spectrometry to determine their composition.

### Generalized Protocol for N-Glycan Release, Purification, and MS Analysis

This protocol provides a general overview. Specific conditions may need to be optimized based on the sample type and instrumentation.

### 1. Denaturation, Reduction, and Alkylation:

- Solubilize the glycoprotein sample in a denaturing buffer (e.g., 8 M urea in 0.1 M Tris-HCl, pH 8.0).
- Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 50°C for 1 hour.[2]
- Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 1 hour.[2]
- Remove excess reagents by buffer exchange or dialysis into a volatile buffer such as 50 mM ammonium bicarbonate.[4]

### 2. Enzymatic Release of N-Glycans:

- Add Peptide-N-Glycosidase F (PNGase F) to the glycoprotein sample. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue of the protein.
- Incubate the reaction mixture overnight at 37°C.[2][4]

### 3. Purification of Released N-Glycans:

- Separate the released N-glycans from the deglycosylated peptides using a C18 solid-phase extraction (SPE) cartridge. The peptides will bind to the C18 material, while the more polar glycans will be found in the flow-through and wash fractions.[2][4]
- Alternatively, hydrophilic interaction liquid chromatography (HILIC)-based SPE can be used to enrich for the glycans.
- Collect the glycan-containing fractions and dry them using a vacuum centrifuge.

### 4. Mass Spectrometry Analysis:

- Reconstitute the dried glycans in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
- Analyze the sample using a mass spectrometer, such as a MALDI-TOF/TOF or an ESI-QTOF, to obtain the mass of the intact glycans.
- From the accurate mass measurements, deduce the possible monosaccharide compositions.

## Protocol for Searching **UniCarb**-DB by Glycan Composition

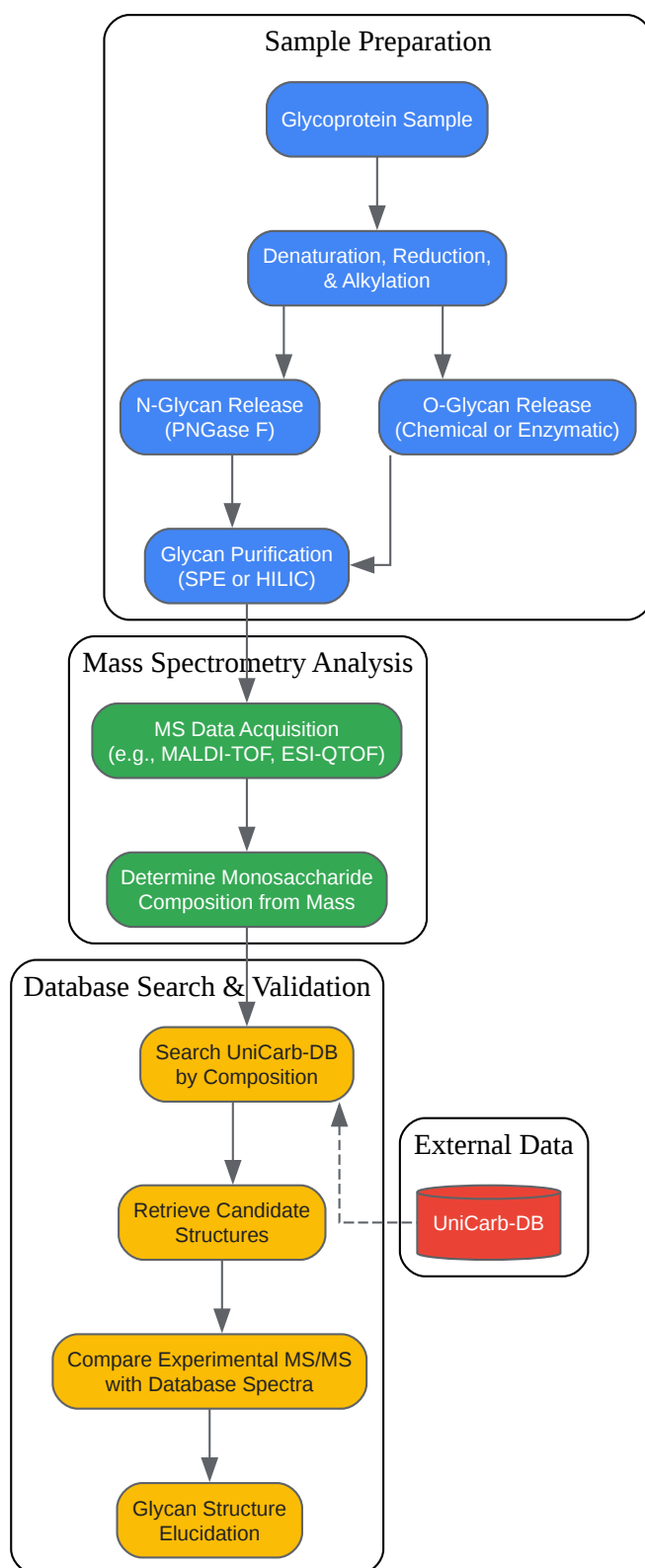
### 1. Navigate to the **UniCarb**-DB Advanced Search Page:

- Access the **UniCarb-DB** website, which is hosted on the EXPASy server.
  - From the homepage, navigate to the "Search" section.
  - Select the "Advanced Search" option to access the composition search interface.
2. Input the Glycan Composition:
- The advanced search page provides fields for various monosaccharide residues, including Hexose (Hex), N-Acetylhexosamine (HexNAc), Deoxyhexose (dHex, e.g., Fucose), N-Acetylneuraminic acid (NeuAc), and N-Glycolylneuraminic acid (NeuGc).
  - For each monosaccharide type, enter the number of residues determined from your experimental data. You can specify an exact number or a range.
3. Execute the Search and Analyze the Results:
- After entering the composition, click the "Search" button.
  - The results page will display a list of all glycan structures in **UniCarb-DB** that match the entered composition.
  - Each entry in the results will provide:
    - The **UniCarb-DB** accession number.
    - A 2D representation of the glycan structure.
    - The glycan composition.
    - Links to the experimental MS/MS data.
    - Information about the biological source.
4. Further Refine and Validate:
- Compare the experimental MS/MS fragmentation pattern of your glycan with the spectra stored in **UniCarb-DB** for the matching compositions. This comparison is crucial for distinguishing between isomers and confirming the glycan structure.

## Mandatory Visualization

### Experimental Workflow for Glycan Analysis and Database Search

The following diagram illustrates the overall workflow from sample preparation to the identification of potential glycan structures using **UniCarb-DB**.



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Caption: Workflow for glycan analysis and database searching.

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